1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny
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Overview
Description
1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny] is an intriguing heterocyclic compound characterized by a benzothiazepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzenethiol with a β-keto ester, followed by cyclization and subsequent functional group transformations to introduce the acetyloxy and dimethylaminoethyl moieties. Reaction conditions often involve the use of acid or base catalysts, varying temperatures, and solvent systems optimized for each step.
Industrial Production Methods
While laboratory-scale synthesis focuses on purity and yield optimization, industrial production prioritizes scalability, cost-effectiveness, and environmental considerations. Industrial methods may utilize continuous flow reactors, green chemistry principles, and alternative energy sources to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-Benzothiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of hydrogen atoms or functional groups with other atoms or groups, using reagents such as halogens, acids, or organometallic compounds.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), acids (HCl, H₂SO₄)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1,5-Benzothiazepin-4(5H)-one is explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Evaluated for its pharmacological properties, including its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: Employed in the formulation of specialty chemicals, including dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. This interaction often leads to modulation of cellular activities, such as inhibition of enzyme function or alteration of signal transduction pathways. Detailed studies of its binding affinities, conformational changes, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepine
1,5-Benzodiazepine
1,5-Benzoxazepine
Uniqueness
Compared to similar compounds, 1,5-Benzothiazepin-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. Its acetyloxy and dimethylaminoethyl groups enhance its solubility, reactivity, and potential for selective interactions with biological targets.
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Properties
CAS No. |
111188-70-6 |
---|---|
Molecular Formula |
C36H48N2O10 |
Molecular Weight |
0 |
Origin of Product |
United States |
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